
3-Isopropyl-5-pyrrolidin-2-ylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoxazole derivatives has been a subject of interest due to their potential applications in medicinal chemistry. In the first paper, a domino 1,3-dipolar cycloaddition and elimination process is described to obtain methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, which serves as a scaffold for further functionalization into various 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles . Similarly, the second paper discusses a one-pot multicomponent synthesis of polycyclic 3,3′-pyrrolidinyl-dispirooxindoles using 3-methyl-4-nitro-5-isatylidenyl-isoxazoles as 1,3-dipolarophiles, which results in products with multiple stereocenters and high diastereoselectivity . These methods highlight the versatility of isoxazole compounds in constructing complex molecular architectures.
Molecular Structure Analysis
Isoxazole rings are known for their rigid planar structure, which can influence the biological activity of the molecules they are part of. The molecular structure of isoxazole derivatives, such as those mentioned in the papers, often includes additional fused rings or substituents that can significantly affect their chemical properties and reactivity. For instance, the presence of a pyrrolidinyl group in the polycyclic 3,3′-pyrrolidinyl-dispirooxindoles adds to the complexity of the molecular structure, potentially leading to unique interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives is largely influenced by the presence of the isoxazole ring and its substituents. The papers describe various reactions, including 1,3-dipolar cycloadditions, which are a cornerstone in the synthesis of isoxazole compounds. These reactions are often used to create densely functionalized molecules with potential pharmacological activities. The multicomponent synthesis approach mentioned in the second paper is particularly noteworthy for its ability to generate complex molecules with multiple stereocenters in a single step .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are determined by their molecular structure. The presence of different functional groups can lead to a wide range of properties, such as solubility, melting points, and stability. The papers provided do not detail specific physical and chemical properties of the synthesized compounds; however, it can be inferred that the introduction of various substituents and the formation of additional rings would affect these properties. For example, the introduction of a pyrrolidinyl group could potentially increase the solubility in organic solvents due to increased molecular complexity and potential for hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- Isoxazole derivatives are valuable in chemical synthesis. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for creating highly functionalized 3-pyridin-3-ylisoxazoles and other heterocycles (Ruano et al., 2005).
- In a similar vein, the study of different pyrrolidine derivatives, including isopropyl-pyrrolidine, has led to the development of compounds with significant biological activities (Rybka et al., 2016).
Biological Activities
- Some pyrrolidine derivatives have shown promise as antioxidants. For example, novel pyrrolidine carboxylic acid derivatives were synthesized and identified as potent antioxidants, demonstrating greater effectiveness than ascorbic acid (Tumosienė et al., 2019).
- Pyrrolidine-based fluoroionophores have been developed for selective detection of aluminum ions, showcasing the utility of these compounds in chemical sensing applications (Maity & Govindaraju, 2010).
Pharmaceutical Applications
- Isoxazole-annulated compounds, including pyrrolidine derivatives, have potential applications in the development of novel pharmaceuticals. For instance, the synthesis of pyrrolidine constrained bipyridyl-dansyl click fluoroionophore as a selective sensor for aluminum ions highlights its potential in biochemical applications (Maity & Govindaraju, 2010).
- Additionally, the synthesis of certain aminoalkoxy substituted 4,5-diphenylisoxazole derivatives as potential anti-osteoporotic agents indicates the relevance of such compounds in therapeutic contexts (Chen et al., 2013).
Eigenschaften
IUPAC Name |
3-propan-2-yl-5-pyrrolidin-2-yl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)9-6-10(13-12-9)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVXBLGZZGFZSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-5-pyrrolidin-2-ylisoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

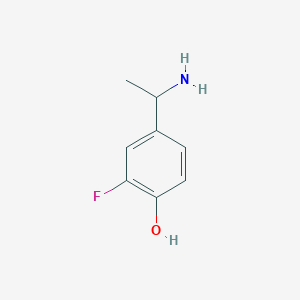
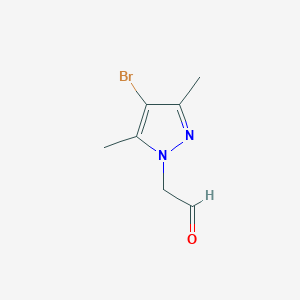
![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)
![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)
![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)
![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)
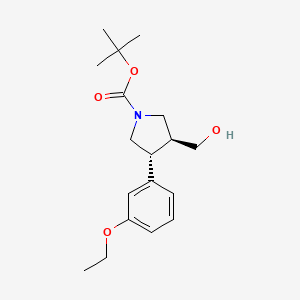
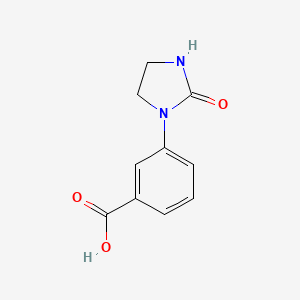
![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)
![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)
![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)
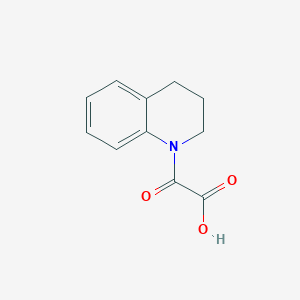
![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)
![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)